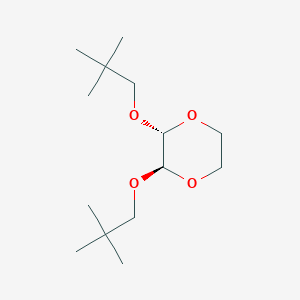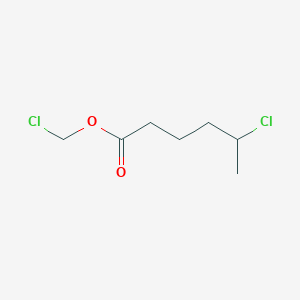
Chloromethyl 5-chlorohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 5-chlorohexanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. The compound is characterized by the presence of both chloromethyl and chlorohexanoate functional groups, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethyl 5-chlorohexanoate can be synthesized through several methods. One common approach involves the reaction of 5-chlorohexanoic acid with chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethyl 5-chlorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of amides, ethers, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 5-chlorohexanoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules for labeling and detection purposes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of chloromethyl 5-chlorohexanoate involves its reactivity with nucleophiles. The chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications, where the compound serves as a building block for more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Chloromethyl methyl ether: Shares the chloromethyl functional group but differs in its overall structure and reactivity.
5-Chlorohexanoic acid: Similar in structure but lacks the chloromethyl group, affecting its reactivity and applications.
Chloromethyl ketone: Contains the chloromethyl group but differs in its carbonyl functionality.
Uniqueness: Chloromethyl 5-chlorohexanoate stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
80418-56-0 |
|---|---|
Molekularformel |
C7H12Cl2O2 |
Molekulargewicht |
199.07 g/mol |
IUPAC-Name |
chloromethyl 5-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-6(9)3-2-4-7(10)11-5-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
PZVNORNNHRGBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


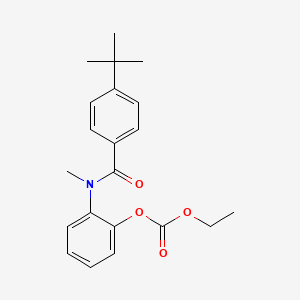
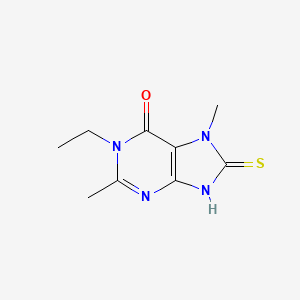
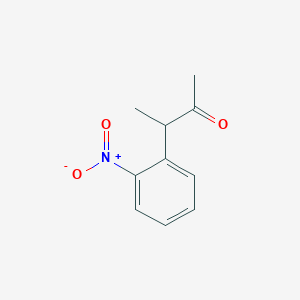
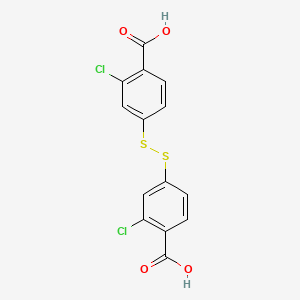
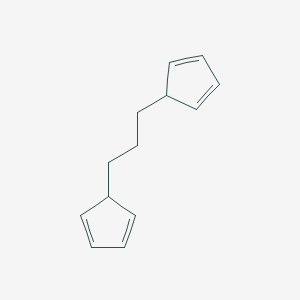
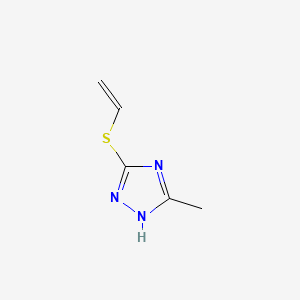

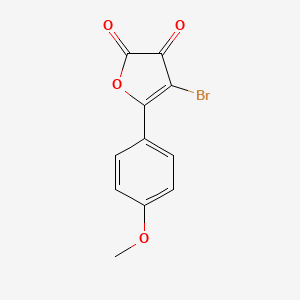

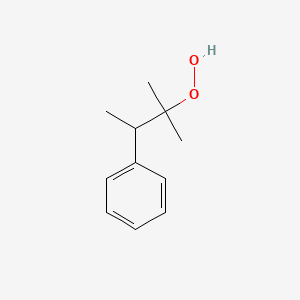
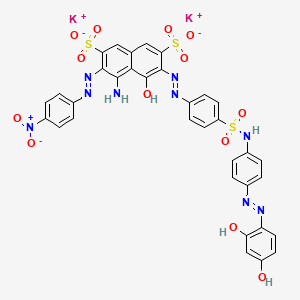
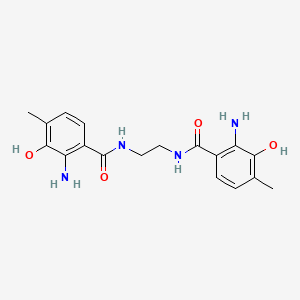
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
